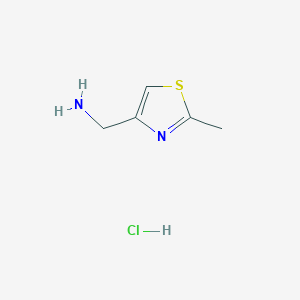

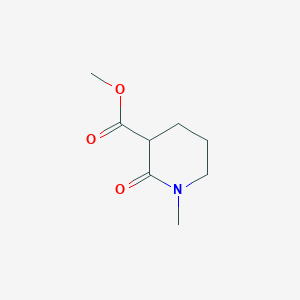

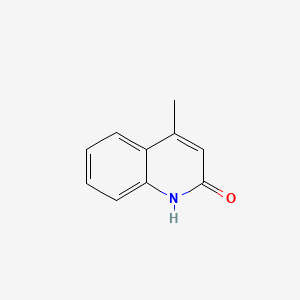

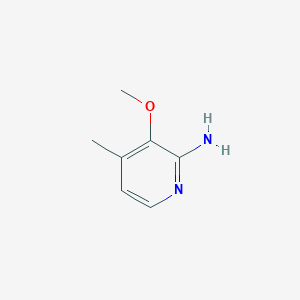

Methyl 1-Methyl-2-oxopiperidine-3-carboxylate

Overview

Description

Methyl 1-Methyl-2-oxopiperidine-3-carboxylate is a chemical compound that is related to various piperidine derivatives with potential applications in pharmaceutical synthesis. While the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the structural and chemical properties that may be shared with Methyl 1-Methyl-2-oxopiperidine-3-carboxylate.

Synthesis Analysis

The synthesis of related compounds, such as methyl 2,6-diphenyl-N-methyl-4-oxopiperidine-3,5-dicarboxylates, involves the Mannich procedure, which starts from methyl 3-oxoglutarate, benzaldehyde, and methylamine . Another synthesis method for tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate includes a series of steps starting from 4-methylpyridinium and involves SN2 substitution, borohydride reduction, oxidation, and acylation, with a total yield of 80.2% . These methods highlight the versatility and efficiency of synthesizing piperidine derivatives, which could be applicable to the synthesis of Methyl 1-Methyl-2-oxopiperidine-3-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds exhibits features such as keto-enol tautomerism and configurational isomerism . The stereochemistry of enolic forms can be determined using 1H and 13C NMR data . The crystal structure of tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate shows intermolecular hydrogen bonding forming a porous three-dimensional network . These structural insights are crucial for understanding the behavior and reactivity of Methyl 1-Methyl-2-oxopiperidine-3-carboxylate.

Chemical Reactions Analysis

The chemical reactivity of piperidine derivatives can be complex, as seen in the enzymatic reductive oxygenation of 2-methyl-3-hydroxypyridine-5-carboxylate by a flavoprotein oxygenase, which follows an ordered kinetic mechanism . This suggests that Methyl 1-Methyl-2-oxopiperidine-3-carboxylate could also participate in various biochemical reactions or serve as an intermediate in enzymatic processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives can be characterized using techniques such as FT-IR and 1H NMR spectral studies . These techniques confirm the chemical structures and help in understanding the properties such as solubility, stability, and reactivity. The antimicrobial activity of methyl-2-aminopyridine-4-carboxylate derivatives indicates potential biological applications for these compounds , which may extend to Methyl 1-Methyl-2-oxopiperidine-3-carboxylate.

Scientific Research Applications

Asymmetric Benzylation in Synthetic Chemistry

Methyl 1-Methyl-2-oxopiperidine-3-carboxylate has been utilized in asymmetric benzylation reactions, a pivotal process in the synthesis of biologically active compounds. For example, Wang et al. (2018) explored the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, a closely related compound, using phase-transfer catalysts. This method is noted for its use of inexpensive materials, mild reaction conditions, and moderate enantioselectivity, which is essential for preparing compounds with a chiral 3-benzylpiperidine backbone (Wang, Zhao, Xue, & Chen, 2018).

Michael Reactions and Stereochemistry Studies

In the field of stereochemistry, G. F. Vafina and colleagues (2003) demonstrated the use of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates in Michael reactions with α,β-unsaturated carbonyl compounds. This led to the formation of structurally complex derivatives, showing the compound's utility in synthesizing 3-azabicyclo[3.3.1]nonane derivatives with potential medicinal value (Vafina, Yakhina, Khakimova, Spirikhin, Galin, & Yunusov, 2003).

Structural Studies and Tautomerism

M. J. Fernández et al. (1993) researched the structural aspects of closely related compounds, such as methyl 2,6-diphenyl-N-methyl-4-oxopiperidine-3,5-dicarboxylates, synthesized via the Mannich procedure. Their study highlighted keto-enol tautomerism and configurational isomerism, contributing to the understanding of the compound's structural behavior, which is crucial in pharmaceutical chemistry (Fernández, Casares, Gálvez, & Bellanato, 1993).

Synthesis of Biologically Active Intermediates

In pharmaceutical research, tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, a derivative of Methyl 1-Methyl-2-oxopiperidine-3-carboxylate, has been synthesized as an intermediate in the production of Jak3 inhibitors, a type of protein tyrosine kinase inhibitor. The method proposed by Xin-zhi (2011) for its synthesis is noted for its efficiency, simple operation, and suitability for industrial scale-up, underscoring the compound's role in drug development (Xin-zhi, 2011).

Safety and Hazards

properties

IUPAC Name |

methyl 1-methyl-2-oxopiperidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-9-5-3-4-6(7(9)10)8(11)12-2/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFCZCYCTEGTOBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1=O)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801253034 | |

| Record name | Methyl 1-methyl-2-oxo-3-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801253034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101327-98-4 | |

| Record name | Methyl 1-methyl-2-oxo-3-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101327-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1-methyl-2-oxo-3-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801253034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B3022737.png)

![4-[(Methylamino)methyl]phenol](/img/structure/B3022743.png)